Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH
Description
Historical Context of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis
The chemical synthesis of large or complex peptides is often hindered by low solvation of the growing peptide chain or the limited solubility of protected peptide fragments. wikipedia.org A primary cause of these issues is the formation of intermolecular β-sheet structures, which leads to peptide aggregation. wikipedia.orgchempep.com To address this, various strategies have been employed, including altering solvent compositions, raising temperatures, or using chaotropic salts. iris-biotech.de
A more targeted approach emerged from modifying the intrinsic properties of the peptide chain itself. wikipedia.org In the mid-1990s, Professor Manfred Mutter and his colleagues introduced pseudoproline dipeptides as a groundbreaking technique to act as solubilizing, structure-disrupting building blocks. chempep.comiris-biotech.deiris-biotech.de These artificially created dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. chempep.com The side chain of these amino acids is reacted with an aldehyde or ketone to form a reversible, five-membered oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring, which mimics the cyclic structure of proline. wikipedia.orgchempep.com This modification temporarily introduces a "kink" into the peptide backbone, effectively disrupting the secondary structures that lead to aggregation during SPPS. chempep.comiris-biotech.de Since their introduction, pseudoproline dipeptides have become standard, indispensable tools for synthesizing challenging peptide sequences. merckmillipore.comiris-biotech.de
Role of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH as a Specialized Building Block in Complex Peptide Synthesis
This compound is a sophisticated amino acid derivative that serves as a key building block in solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.com It is specifically designed for the synthesis of complex peptides, particularly those containing the Trp-Thr motif, where aggregation can be a significant problem. chemimpex.comsigmaaldrich.com The compound's unique structure provides several advantages that lead to improved yields and higher purity of the final peptide product compared to traditional methods. chemimpex.com
The primary role of this building block is to facilitate the efficient assembly of difficult peptide sequences. chemimpex.commerckmillipore.com Its applications are prominent in the synthesis of bioactive peptides used in drug development, therapeutic formulations, and vaccine development. chemimpex.com By incorporating a pseudoproline, the dipeptide enhances the stability and solubility of the growing peptide chain, which is crucial for successful coupling reactions. chemimpex.comchemimpex.com The presence of the Fmoc group allows for selective deprotection under mild basic conditions, a cornerstone of modern SPPS, while the Boc group protects the indole (B1671886) side chain of tryptophan. chemimpex.comnih.gov The pseudoproline moiety itself is stable during the synthesis but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native threonine residue. iris-biotech.desigmaaldrich.com This specialized dipeptide is particularly valuable for creating peptides with tailored properties and for enabling the production of molecules that would otherwise be inaccessible. chemimpex.commerckmillipore.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 936707-21-0 chemimpex.comsigmaaldrich.com |
| Molecular Formula | C₃₈H₄₁N₃O₈ chemimpex.comsigmaaldrich.com |
| Molecular Weight | 667.75 g/mol sigmaaldrich.com |
| Appearance | White to off-white powder chemimpex.com |
| Purity | ≥ 97% (HPLC) chemimpex.com |
| Storage Conditions | ≤ -10 °C chemimpex.com |
Evolution of Pseudoproline Technology for Overcoming Peptide Aggregation
Since its inception, pseudoproline technology has become a cornerstone of modern peptide synthesis for mitigating aggregation. merckmillipore.comchempep.com The fundamental mechanism involves the introduction of a proline-like oxazolidine or thiazolidine ring that imposes a "kink" in the peptide backbone. peptide.comchempep.com This conformational disruption favors a cis-amide bond over the more common trans configuration, which in turn disrupts the interchain hydrogen bonding responsible for β-sheet formation. chempep.comiris-biotech.de
The evolution of this technology has focused on expanding its utility and effectiveness. Key developments include:
Expansion to Cysteine: The technology was extended from serine and threonine to include cysteine-derived thiazolidines, further broadening the scope of its application. merckmillipore.comwikipedia.org While early cysteine-based pseudoprolines were thought to be less effective at promoting the desired cis-amide bond, they have proven to be equally efficient at preventing aggregation in practice. merckmillipore.comacs.org
Commercial Availability of Dipeptides: Coupling directly to the nitrogen atom within the pseudoproline ring can be difficult due to steric hindrance. peptide.comiris-biotech.de To circumvent this, pre-formed Fmoc-protected pseudoproline dipeptides, such as this compound, became commercially available. chempep.comsigmaaldrich.com This innovation simplifies their use, allowing for seamless integration into standard automated SPPS protocols and extending the peptide chain by two residues in a single coupling step. chempep.comsigmaaldrich.com
Strategic Placement: Research has established empirical guidelines for the optimal use of pseudoproline dipeptides. For long peptides, incorporating pseudoprolines at regular intervals of approximately every 6 residues has proven to be a highly effective strategy for preventing aggregation. merckmillipore.commerckmillipore.com
Combination with Advanced Resins: The effectiveness of pseudoproline dipeptides is further enhanced when used in conjunction with advanced resin technologies, such as polyethylene (B3416737) glycol (PEG)-based resins, which offer superior performance for complex peptide synthesis compared to traditional polystyrene resins. wikipedia.orgchempep.com
This continuous refinement has solidified the role of pseudoproline dipeptides as a powerful and routine solution for increasing the yield, purity, and solubility of synthetically challenging peptides. wikipedia.orgmerckmillipore.com
Table 2: Evolution and Impact of Pseudoproline Technology
| Milestone | Description | Impact on Peptide Synthesis |
|---|---|---|
| Invention (mid-1990s) | Introduced by Mutter and coworkers as a method to disrupt β-sheet formation. chempep.comiris-biotech.de | Provided a novel strategy to overcome aggregation by modifying the peptide backbone itself. wikipedia.org |
| Mechanism Elucidation | The oxazolidine/thiazolidine ring imposes a "kink," favoring a cis-amide bond. chempep.comiris-biotech.de | Enhanced understanding of how pseudoprolines disrupt secondary structures and improve solubility. chempep.com |
| Commercialization | Development of pre-formed Fmoc-dipeptide building blocks. chempep.comiris-biotech.de | Simplified use in automated SPPS, improving efficiency and reproducibility. chempep.comsigmaaldrich.com |
| Expansion of Scope | Application extended to include Cys-derived thiazolidines and other derivatives. merckmillipore.comwikipedia.org | Increased the versatility and range of peptide sequences that could be synthesized. merckmillipore.com |
| Synergistic Approaches | Combined use with advanced solid supports like PEG-based resins. wikipedia.orgchempep.com | Enabled the synthesis of previously inaccessible long and complex peptides. merckmillipore.comchempep.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N3O8/c1-22-32(34(43)44)41(38(5,6)48-22)33(42)30(19-23-20-40(36(46)49-37(2,3)4)31-18-12-11-13-24(23)31)39-35(45)47-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,22,29-30,32H,19,21H2,1-6H3,(H,39,45)(H,43,44)/t22-,30+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLJOQSZEAUSDT-UBUDTRSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Advancements in the Synthesis of Peptides Incorporating Fmoc Trp Boc Thr Psi Me,me Pro Oh
Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Pseudoproline Dipeptides
Pseudoproline dipeptides are specialized building blocks designed to temporarily introduce a "kink" into the growing peptide backbone. chempep.comwikipedia.orgnih.govpeptide.com This is achieved by forming a cyclic oxazolidine (B1195125) structure from a serine or threonine residue, which mimics the rigid ring structure of proline. chempep.comnih.goviris-biotech.demerckmillipore.com In the case of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH, a threonine residue is modified to create a dimethylated oxazolidine, referred to as a Psi(Me,Me)pro moiety. The incorporation of this dipeptide disrupts the inter-chain hydrogen bonding that leads to the formation of β-sheet secondary structures, a primary cause of peptide aggregation during SPPS. chempep.comnih.goviris-biotech.dethieme-connect.de By preventing aggregation, these dipeptides enhance the solvation of the peptide chain, leading to improved reaction kinetics, higher yields, and greater purity of the final crude product. chempep.comwikipedia.orgmerckmillipore.com
The seamless integration of pseudoproline dipeptides into automated SPPS workflows is a significant advantage of this technology. chempep.comamericanpeptidesociety.org this compound is compatible with standard automated peptide synthesizers that utilize Fmoc chemistry. chempep.comsigmaaldrich.com The process involves substituting the standard single amino acid cycles for tryptophan and threonine with a single coupling step for the entire dipeptide unit.
Automated synthesizers are programmed to handle the dipeptide as a single building block. sigmaaldrich.com This simplifies the synthesis protocol, as it requires no specialized equipment or manual intervention beyond programming the instrument to couple the dipeptide at the correct position in the sequence. chempep.comsigmaaldrich.com The compatibility with automated platforms ensures reproducibility and facilitates the high-throughput synthesis of complex or aggregation-prone peptides that would otherwise be difficult to produce. chempep.comhealthtech.com The use of pseudoproline dipeptides is particularly beneficial in Fmoc-based SPPS because, unlike in Boc-SPPS where the peptide chain is protonated with TFA, the uncharged peptide chains in Fmoc synthesis are more susceptible to aggregation. nih.gov
The incorporation of this compound uses standard coupling reagents common in Fmoc-SPPS, although reaction conditions may be optimized to account for the steric hindrance of the pseudoproline structure. wikipedia.orgsigmaaldrich.com The nitrogen atom within the oxazolidine ring is less nucleophilic, which can lead to slower coupling kinetics compared to standard amino acids. wikipedia.orgiris-biotech.de Consequently, pre-formed dipeptides like this compound are preferred over the stepwise in-situ formation of the pseudoproline on the resin, which often results in low yields. wikipedia.orgpeptide.compeptide.com
Commonly used activation methods include those based on phosphonium (B103445) or aminium salts. Using a 5-fold excess of the activated dipeptide, coupling reactions are generally complete within one to two hours. sigmaaldrich.com The completeness of the coupling can be monitored using standard tests like the Kaiser or TNBS test. sigmaaldrich.com Microwave-assisted coupling can also be employed to accelerate the reaction. chempep.com
| Coupling Reagent Class | Specific Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | 5 eq. dipeptide, 5 eq. reagent, 10 eq. DIPEA in DMF or NMP; 1-2 hour coupling. | chempep.comsigmaaldrich.com |
| Phosphonium Salts | PyBOP | 5 eq. dipeptide, 5 eq. reagent, 10 eq. DIPEA in DMF or NMP; 1-2 hour coupling. | sigmaaldrich.com |
| Carbodiimides | DIC/HOBt | Standard coupling protocols; may require longer reaction times. | chempep.comsigmaaldrich.com |
A critical feature of the pseudoproline strategy is its complete reversibility. chempep.comwikipedia.org The oxazolidine ring within the Thr(Psi(Me,Me)pro) moiety is stable under the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) and the mild acidic conditions that might be used for cleavage from highly acid-labile resins. chempep.compeptide.comwikipedia.org
During the final step of the synthesis, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). sigmaaldrich.comlgcstandards.com Treatment with TFA rapidly hydrolyzes the oxazolidine ring, quantitatively converting the pseudoproline back into the native threonine residue. chempep.compeptide.comiris-biotech.desigmaaldrich.com The regeneration is generally complete within a few hours, leaving no modifications in the final peptide sequence. sigmaaldrich.com This process ensures that the benefits of the pseudoproline are realized during synthesis without altering the chemical identity of the final product. wikipedia.orgsigmaaldrich.com
Protecting Group Strategies for Tryptophan and Threonine Moieties within this compound
The success of SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under specific conditions without affecting others. peptide.comtotal-synthesis.com In this compound, the Fmoc and Boc groups serve distinct and critical functions.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the Nα-amino group of the tryptophan residue. americanpeptidesociety.orglgcstandards.com The primary advantage of the Fmoc group in SPPS is its lability to weak bases, typically a solution of 20% piperidine in DMF. americanpeptidesociety.orgwikipedia.org This deprotection condition is mild and does not affect the acid-labile Boc group protecting the tryptophan side chain or the bond linking the peptide to the resin. americanpeptidesociety.orgwikipedia.org
The Fmoc strategy is widely favored in modern peptide synthesis, especially in automated systems, because it avoids the repeated use of strong, corrosive acids like TFA for deprotection at each cycle, which is characteristic of the older Boc-based SPPS. americanpeptidesociety.orgtotal-synthesis.com This mild approach minimizes potential side reactions and is suitable for the synthesis of long and complex peptides. americanpeptidesociety.orglgcstandards.com Furthermore, the fluorenyl byproduct released during deprotection is UV-active, allowing for real-time monitoring of the reaction progress on automated synthesizers. nih.govtotal-synthesis.com
The indole (B1671886) side chain of tryptophan is susceptible to modification, particularly alkylation, during the acidic conditions of peptide synthesis and cleavage. To prevent these undesirable side reactions, the indole nitrogen (Nin) must be protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. google.com
The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under the strong acidic conditions of the final TFA cleavage cocktail. total-synthesis.comrsc.org This orthogonality to the Fmoc group is essential for a successful synthesis. By protecting the indole nitrogen, the Boc group prevents side reactions with carbocations that can be generated from other protecting groups or the resin linker during the synthesis, thereby ensuring the integrity of the tryptophan residue in the final peptide. rsc.orgrsc.org The use of Fmoc-Trp(Boc)-OH is a standard and effective strategy in Fmoc-SPPS. google.com
Orthogonal Protecting Group Schemes in Complex Peptide Assembly
The successful synthesis of complex peptides relies heavily on the strategic use of protecting groups that can be selectively removed without affecting other protected functionalities in the molecule. nih.govbiosynth.com This principle of orthogonality is fundamental to modern peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). nih.govresearchgate.net The dipeptide this compound is a prime example of a building block designed for a sophisticated orthogonal protection strategy. chemimpex.comsigmaaldrich.com
The compound features three key protecting groups:
Fmoc (9-fluorenylmethoxycarbonyl): This base-labile group protects the α-amino group of the tryptophan residue. nih.govchemimpex.com Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), leaving acid-labile protecting groups intact. biosynth.comacs.org This allows for the iterative elongation of the peptide chain from the N-terminus. researchgate.net
Boc (tert-butyloxycarbonyl): This acid-labile group protects the indole side chain of tryptophan. chemimpex.com It is stable to the basic conditions used for Fmoc removal but can be cleaved using moderately strong acids, such as trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin support. biosynth.combachem.com
Psi(Me,Me)pro (2,2-dimethyloxazolidine): This moiety serves as a temporary, acid-labile protecting group for the threonine residue, forming a pseudoproline. bachem.com The oxazolidine ring is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA, regenerating the native threonine residue upon final peptide deprotection. bachem.compeptide.com
The compatibility of these groups within the widely used Fmoc/tBu protection scheme allows for the controlled and sequential assembly of peptide chains. nih.govresearchgate.net The presence of the Boc group on the tryptophan side chain and the pseudoproline structure on the threonine provides robust protection during synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide product. chemimpex.com
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Condition | Orthogonal To |
| 9-fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Base (e.g., Piperidine) | Boc, Psi(Me,Me)pro |
| tert-butyloxycarbonyl | Boc | Tryptophan side chain | Acid (e.g., TFA) | Fmoc |
| (2,2-Dimethyloxazolidine) | Psi(Me,Me)pro | Threonine backbone & side chain | Acid (e.g., TFA) | Fmoc |
Convergent Synthesis Strategies and Fragment Condensation Utilizing Pseudoproline Dipeptides
Convergent synthesis, which involves the coupling of pre-synthesized peptide fragments, is an effective strategy for producing large peptides and proteins. nih.gov However, this approach is often hampered by the poor solubility of protected peptide fragments and the risk of racemization at the C-terminal residue of the activating fragment. nih.gov The incorporation of pseudoproline dipeptides like this compound offers a powerful solution to these challenges. bachem.comchempep.com
The introduction of a pseudoproline moiety induces a "kink" in the peptide backbone, similar to a natural proline residue. peptide.compeptide.com This structural disruption effectively breaks up the inter-chain hydrogen bonding that leads to the formation of β-sheet aggregates, which are a primary cause of poor solubility and inefficient coupling during synthesis. chempep.compeptide.comsigmaaldrich.com Consequently, peptide fragments containing a C-terminal pseudoproline exhibit markedly improved solubility in common organic solvents, which facilitates both their purification and subsequent coupling reactions. peptide.comchempep.com
| Advantage of Pseudoproline Dipeptides in Convergent Synthesis | Mechanism |
| Improved Fragment Solubility | The pseudoproline's cyclic structure disrupts secondary structures like β-sheets, preventing aggregation. chempep.compeptide.com |
| Enhanced Coupling Efficiency | Better solvation of the peptide chain improves access to reactive sites for more complete coupling reactions. chempep.com |
| Minimized Racemization | Coupling at a C-terminal pseudoproline residue significantly reduces the risk of epimerization. bachem.compeptide.com |
| Facilitated Purification | Increased solubility of the protected fragments simplifies their purification by chromatography. bachem.com |
Applications of Pseudoproline Acylation in Flow Peptide Chemistry
Flow chemistry has emerged as a powerful technology for automated peptide synthesis, offering advantages such as precise control over reaction conditions, improved efficiency, and reduced reagent consumption. chimia.ch However, the direct acylation of a pseudoproline residue on the solid support presents a challenge due to the steric hindrance of the oxazolidine ring, which can lead to low coupling yields. chempep.com This is why pseudoprolines are traditionally introduced as pre-formed dipeptides like this compound. sigmaaldrich.combachem.com
Recent research has focused on optimizing the acylation of pseudoproline residues directly within flow peptide chemistry systems. acs.orgacs.org These studies aim to circumvent the need for a large stock of pre-formed dipeptides, which can be expensive. acs.org By carefully optimizing parameters such as reagent concentration, flow rate, and temperature, successful in-situ acylation of incorporated H-Thr(ΨPro)- moieties has been demonstrated for most proteinogenic amino acids. acs.orgacs.org
One study demonstrated an efficient coupling cycle of just 7.5 minutes in a flow system, which included acylation, Fmoc deprotection, and washing steps. acs.org The acylation to form the Xaa-Thr(ΨPro) amide bond was achieved with high efficiency using a three to five-fold excess of reagents. acs.org Despite these advancements, challenges remain. Under the elevated temperatures and pressures sometimes used in flow synthesis, side reactions such as aspartimide formation can be catalyzed by the presence of the pseudoproline moiety. mdpi.com This highlights the need for careful optimization and control when employing pseudoproline-containing building blocks in automated flow synthesis protocols. mdpi.com
| Parameter | Optimized Condition in Flow Chemistry | Rationale |
| Reagent Excess | 3-5 equivalents | Overcomes steric hindrance of the pseudoproline N-terminus. acs.org |
| Coupling Cycle Time | ~7.5 minutes | Enables rapid and efficient peptide elongation. acs.org |
| Reaction Conditions | Controlled temperature and pressure | Minimizes potential side reactions like aspartimide formation. mdpi.com |
Mechanistic Basis of Fmoc Trp Boc Thr Psi Me,me Pro Oh in Overcoming Synthetic Challenges
Disruption of Peptide Aggregation During Solid-Phase Synthesis
A primary challenge in Fmoc-SPPS is the tendency of growing peptide chains to aggregate on the solid support. This aggregation, driven by the formation of stable intermolecular β-sheet structures, can render the N-terminal amine inaccessible for subsequent coupling reactions. The incorporation of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH is a powerful strategy to mitigate this issue. sigmaaldrich.comadventchembio.com The pseudoproline moiety acts as a "structure-breaker," effectively disrupting the hydrogen-bonding patterns required for aggregation. sigmaaldrich.comadventchembio.com
Mechanism of β-Sheet Formation Inhibition by the Thr(Psi(Me,Me)pro) Moiety
The formation of β-sheets relies on the planarity of the peptide backbone and the ability of peptide chains to form hydrogen bonds between the backbone amide N-H and C=O groups. The Thr(Psi(Me,Me)pro) moiety fundamentally disrupts this process. sigmaaldrich.comadventchembio.com The oxazolidine (B1195125) ring, formed from the threonine side chain and backbone amide nitrogen, locks the φ (phi) dihedral angle and eliminates the hydrogen bond donor capability of the threonine's amide nitrogen.
This structural constraint introduces a significant kink in the peptide backbone, making it sterically incompatible with the extended conformation required for β-sheet assembly. sigmaaldrich.com By forcing a bend, the pseudoproline dipeptide interrupts the regular, repeating structure that allows individual peptide chains to align and form the hydrogen-bonded networks characteristic of β-sheets. adventchembio.com This disruption is temporary, as the native peptide bond is reformed upon final acid cleavage, but its presence during the critical chain elongation phase is key to preventing synthesis failure due to aggregation. sigmaaldrich.com
Impact on Inter-chain and Intra-chain Self-Association
Peptide self-association can occur between different peptide chains (inter-chain) or within a single folded peptide chain (intra-chain). Both forms of association hinder the efficiency of SPPS. The introduction of the Thr(Psi(Me,Me)pro) structure effectively prevents both types of interactions. sigmaaldrich.comadventchembio.com
By breaking the potential for a continuous β-strand conformation, the pseudoproline dipeptide prevents the necessary alignment for inter-chain hydrogen bonding. sigmaaldrich.com This keeps the growing peptide chains separated from each other on the resin, preventing the formation of a difficult-to-penetrate aggregated mass. adventchembio.com Similarly, the fixed kink in the backbone discourages intra-chain folding that could otherwise mask the N-terminal amine, ensuring it remains accessible for the next coupling step.
Enhancement of Peptide Chain Solvation and Solubility on Solid Support
Successful SPPS relies on the full solvation of the growing peptide-resin matrix to ensure that reagents can freely access the reactive sites. chempep.com When peptide chains aggregate, they collapse and expel solvent molecules, creating a poorly solvated environment that impedes reaction kinetics.
By preventing the formation of these collapsed, aggregated structures, the incorporation of this compound maintains the peptide chains in a more open and extended state. sigmaaldrich.comadventchembio.com This open conformation allows for better penetration of solvent molecules throughout the peptide-resin matrix. The enhanced solvation improves the swelling of the resin support and ensures that the N-terminal amine of the growing peptide remains accessible for deprotection and subsequent amino acid coupling, leading to higher quality and yield of the final peptide. chemimpex.comadventchembio.com
Improvement in Amino Acid Coupling Efficiency and Kinetics
The direct consequence of preventing aggregation and improving solvation is a marked enhancement in coupling efficiency and reaction kinetics. chemimpex.comsigmaaldrich.comadventchembio.com In difficult or aggregation-prone sequences, coupling reactions can be sluggish and incomplete, leading to a higher incidence of deletion sequences and other impurities. The use of this compound helps to ensure that each coupling step proceeds to completion. sigmaaldrich.commerckmillipore.com
Research on the synthesis of the PADRE epitope, a sequence known to present synthetic challenges, demonstrates the practical benefits. When synthesized using standard Fmoc-amino acids, a significant slowdown in the rate of Fmoc group removal was observed after several cycles, indicating aggregation-related difficulties. merckmillipore.com However, when this compound was used to introduce the Trp-Thr segment, a notable improvement in synthetic efficiency and more consistent Fmoc removal rates were achieved. merckmillipore.com
| Synthesis Strategy | Observation during Synthesis | Elongation Yield | Crude Product Purity (Target Peptide) |
|---|---|---|---|
| Standard Fmoc-Amino Acids on 0.4 mmole/g Rink Amide Resin | Marked slowing of Fmoc removal after 9 cycles, indicating aggregation. merckmillipore.com | Not specified, but resulted in numerous truncation peptides. merckmillipore.com | Lower purity due to truncations. merckmillipore.com |
| Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH on PEGA Resin | Excellent elongation yield and very even rates of Fmoc removal. merckmillipore.com | Described as "excellent". merckmillipore.com | 87% target peptide. merckmillipore.com |
Mitigation of Common Peptide Synthesis Side Reactions
Beyond aggregation, SPPS is susceptible to various chemical side reactions that can compromise the purity and integrity of the target peptide. The structural influence of the pseudoproline dipeptide can also help mitigate some of these unwanted reactions. adventchembio.com
Strategies for Controlling Aspartimide Formation
One of the most problematic side reactions in Fmoc-SPPS is the formation of aspartimide intermediates, particularly at Asp-Gly or Asp-Ser sequences. nih.gov This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue, a reaction facilitated by repeated exposure to the basic conditions of piperidine (B6355638) used for Fmoc deprotection. sigmaaldrich.com Aspartimide formation can lead to the production of difficult-to-separate impurities, including β-aspartyl peptides and racemized products. sigmaaldrich.com
Several strategies exist to control this side reaction, such as using sterically bulky protecting groups on the aspartic acid side chain or adding acidic additives to the deprotection solution. nih.govbiotage.com The incorporation of a pseudoproline dipeptide adjacent to a susceptible site is another effective strategy. While this compound is not directly used for this purpose unless the sequence dictates, the principle of using pseudoprolines to inhibit side reactions is established. adventchembio.com The rigid structure imposed by the pseudoproline can sterically hinder the backbone nitrogen from achieving the necessary geometry to attack the aspartic acid side chain, thereby suppressing the formation of the succinimide (B58015) ring intermediate. adventchembio.com
Reduction of Racemization During Coupling Steps
Racemization, the conversion of a chiral amino acid into its mirror image (epimerization), is a significant side reaction in peptide synthesis that can compromise the purity, structure, and biological activity of the final peptide. This undesirable reaction primarily occurs when the C-terminal amino acid of a peptide segment is activated for coupling. The activation process can lead to the formation of a planar oxazolone (B7731731) intermediate, which is susceptible to proton abstraction and subsequent re-protonation from either side, resulting in a loss of stereochemical integrity.
The incorporation of this compound provides a robust solution to this problem. The mechanistic basis for its effectiveness in reducing racemization lies in the steric and conformational constraints imposed by the pseudoproline moiety.
Steric Hindrance of the Oxazolidine Ring: The threonine residue in this compound is modified to form a dimethyl-substituted oxazolidine ring, a structure that mimics proline. This bulky, rigid ring structure sterically hinders the formation of the planar oxazolone intermediate required for racemization to occur. chempep.combachem.com The five-membered ring introduces a "kink" in the peptide backbone, similar to that of proline, which disrupts the planarity at the C-terminal residue. chempep.com This conformational rigidity makes it energetically unfavorable for the activated carboxyl group to adopt the geometry necessary for oxazolone formation, thereby significantly suppressing the racemization pathway.
Research Findings on Racemization Suppression:
While direct comparative quantitative data for the racemization of this compound versus a standard Trp-Thr coupling is not extensively detailed in publicly available literature, the principle of racemization suppression by pseudoproline dipeptides is well-established. Studies on various pseudoproline-containing dipeptides consistently demonstrate their efficacy in minimizing epimerization during fragment condensation. It is widely accepted that coupling peptide fragments with a C-terminal pseudoproline residue proceeds with minimal racemization. bachem.compeptide.com
The effectiveness of pseudoprolines in preventing racemization is a key advantage in convergent synthesis strategies, where pre-synthesized peptide fragments are coupled together. This approach is often hampered by the high risk of racemization at the C-terminal residue of the activated fragment. The use of a C-terminal pseudoproline largely circumvents this issue.
To illustrate the general effectiveness of strategies to reduce racemization, the following table presents data on the racemization of different Fmoc-amino acids under various coupling conditions. While not specific to the Trp-Thr pseudoproline, it highlights the susceptibility of certain amino acids to racemization and the impact of the chemical environment.
Table 1: Extent of α-Carbon Racemization of Selected Fmoc-Amino Acids with Different Coupling Reagents
| Fmoc-Amino Acid | Coupling Reagent | % D-Isomer Formed |
|---|---|---|
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | Noticeable |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | Negligible |
| Fmoc-L-Cys(Trt)-OH | Most reagents | Racemization occurs |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | No racemization |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% |
| Fmoc-L-His(Trt)-OH | HATU/NMM | Significant |
Data sourced from a study on α-carbon racemization in peptide synthesis. The study highlights that the extent of racemization is highly dependent on the amino acid and the coupling reagent used. nih.gov
The data in Table 1 underscores the importance of choosing appropriate coupling conditions to minimize racemization. The introduction of a pseudoproline, such as in this compound, provides an intrinsic, structural-based protection against this side reaction, offering a more robust solution than relying solely on the optimization of coupling reagents and conditions.
Conformational Studies and Structural Effects of Thr Psi Me,me Pro in Peptides
Induction of Conformational Kinks and Restricted Backbone Freedom in Peptide Sequences
The restriction of the backbone is primarily centered around the Φ (phi) dihedral angle of the threonine residue, which is locked into a value of approximately -60°. acs.org This rigidification of the local backbone contrasts with the greater flexibility of non-proline amino acids, forcing the peptide to adopt a more defined, bent conformation.
Favoring of Cis-Amide Bond Conformation with the Preceding Residue
A critical consequence of incorporating the Thr(Psi(Me,Me)pro) unit is its strong influence on the isomerization of the amide bond it forms with the preceding amino acid residue—in this case, tryptophan. chempep.comacs.org While most peptide bonds in proteins and peptides predominantly adopt a trans conformation (ω ≈ 180°), the Xaa-Proline bond is an exception, with a notable propensity for the cis conformation (ω ≈ 0°). acs.org
The 2,2-dimethylated pseudoproline derivatives, such as the one in Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH, are particularly potent inducers of the cis-amide bond. acs.orgresearchgate.net The gem-dimethyl substitution on the oxazolidine (B1195125) ring creates steric hindrance that destabilizes the trans conformation, making the cis conformation highly favored. acs.org NMR studies have demonstrated that for 2,2-dimethylated pseudoprolines, the population of the cis conformer can be nearly quantitative, exceeding 98% in some cases. acs.orgresearchgate.net This contrasts with unsubstituted pseudoprolines, which show a preference for the trans form similar to natural proline, and monosubstituted versions where the cis/trans ratio is dependent on the stereochemistry at the 2-C position. acs.org This predictable control over the amide bond geometry is a powerful tool for peptide design, allowing for the reversible introduction of a "molecular hinge" into the peptide backbone. iris-biotech.deacs.org
Influence on Local and Global Secondary Structure Formation within Peptides
The combined effects of a backbone kink and a stabilized cis-amide bond have significant repercussions for both the local and global secondary structure of a peptide. chempep.comnih.govbachem.com Locally, the pseudoproline moiety acts as a potent turn-inducer. nih.govacs.org The defined kink and cis-amide bond can pre-organize the peptide chain into a conformation that is conducive to the formation of β-turns, particularly type VI turns which are characterized by a cis-proline at the i+1 or i+2 position. nih.govacs.org
Globally, the introduction of one or more pseudoproline dipeptides can disrupt the formation of regular secondary structures like α-helices and, most notably, β-sheets. chempep.combachem.com This structure-breaking capability is the primary reason for their use in the synthesis of "difficult" or aggregation-prone peptide sequences. bachem.commerckmillipore.com By strategically placing pseudoproline dipeptides, typically 5-6 residues apart, it is possible to maintain the solubility of the peptide chain during synthesis. chempep.commerckmillipore.com This disruption of secondary structure has also been harnessed to facilitate the macrocyclization of peptides. nih.goviris-biotech.depeptide.com The kink induced by the pseudoproline brings the N- and C-termini of a linear peptide into closer proximity, thereby increasing the rate and yield of the cyclization reaction. iris-biotech.depeptide.comacs.org
Experimental Techniques for Conformational Analysis of Pseudoproline-Containing Peptides
The detailed structural characterization of peptides containing Thr(Psi(Me,Me)pro) relies on a combination of high-resolution experimental techniques. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for studying the conformation of pseudoproline-containing peptides in solution. nih.govcreative-proteomics.com One-dimensional and two-dimensional NMR experiments provide a wealth of information about the peptide's structure and dynamics.
Key NMR parameters and experiments include:
Chemical Shifts: The chemical shifts of protons and carbons, particularly of the α- and β-protons of the pseudoproline and the preceding tryptophan, are sensitive to the local conformation.
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments are crucial for determining the cis/trans isomerism of the Trp-Thr(Psi) amide bond. digitellinc.com A strong NOE between the α-proton of the tryptophan (Hαi) and the α-proton of the threonine pseudoproline (Hαi+1) is characteristic of a cis-amide bond, whereas a strong NOE between the Hαi of tryptophan and the δ-protons of the pseudoproline ring indicates a trans conformation.
Coupling Constants (J-couplings): The measurement of scalar coupling constants can provide information about dihedral angles within the peptide backbone. digitellinc.com
Temperature Coefficients: Variable temperature NMR experiments can identify protons involved in intramolecular hydrogen bonds, which are indicative of stable secondary structures like β-turns. digitellinc.com
These NMR-derived distance and angular restraints are then used in computational protocols to generate an ensemble of structures representing the conformational preferences of the peptide in solution. nih.govdigitellinc.com
X-ray Crystallography of Pseudoproline Dipeptides and Peptides
X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state. nih.gov This technique is invaluable for unambiguously determining the three-dimensional arrangement of atoms, including the precise geometry of the pseudoproline ring and the conformation of the preceding amide bond. researchgate.netresearchgate.net
The crystallization of peptides can be challenging, but successful structure determination offers definitive proof of the conformational effects of the pseudoproline. For instance, the crystal structure of a tripeptide containing a pseudoproline derivative confirmed a trans-amide bond geometry in that specific case, which was also observed in solution via NMR. researchgate.net The analysis of crystal structures of various pseudoproline-containing peptides has been instrumental in validating the conformational principles derived from solution-state studies and computational models. researchgate.netnih.gov
Computational Approaches to Pseudoproline Conformations and Peptide Dynamics
Computational methods, particularly molecular dynamics (MD) simulations, are essential for complementing experimental data and providing a dynamic view of peptide behavior. nih.govresearchgate.netbonvinlab.org These simulations can model the conformational landscape of a peptide over time, revealing the relative stabilities of different conformations and the pathways of conformational transitions. acs.orgacs.org
Key computational approaches include:
Quantum Mechanics (QM) Calculations: Ab initio and density functional theory (DFT) calculations are used to determine the intrinsic conformational preferences and rotational barriers of pseudoproline dipeptides themselves, such as the relative energies of cis and trans conformers and the puckering of the oxazolidine ring. acs.orgacs.org
Molecular Dynamics (MD) Simulations: MD simulations use classical force fields to simulate the motion of the peptide and surrounding solvent molecules over time. researchgate.netbonvinlab.org These simulations can be used to:
Sample the conformational space available to the peptide and identify the most populated conformational states. researchgate.net
Study the dynamics of cis-trans isomerization. acs.org
Analyze the formation and stability of secondary structures like β-turns.
Refine experimental structures from NMR or X-ray data.
Umbrella Sampling and Metadynamics: These are enhanced sampling techniques used in MD simulations to calculate the free energy landscape of conformational changes, such as amide bond isomerization, providing a quantitative measure of the relative stability of different states. nih.gov
Density Functional Theory (DFT) Calculations on Pseudoproline Derivatives
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and geometry of molecules, providing valuable insights into the conformational preferences of pseudoproline derivatives. Studies focusing on model systems, such as the N-acetyl-N'-methylamides of oxazolidine (Ac-Oxa-NHMe), which represents the core structure of a pseudoproline, have been instrumental in elucidating the energetic landscape of these modified dipeptides. acs.org
Researchers have employed DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), to optimize the geometries of various conformers and calculate their relative energies. acs.org A primary focus of these theoretical investigations has been the cis-trans isomerization around the peptide bond preceding the pseudoproline residue. The introduction of the oxazolidine ring, formed by the cyclization of a threonine (or serine) side chain, significantly influences the equilibrium between the cis and trans conformations. acs.org
DFT calculations have shown that the substitution of the proline's γ-CH₂ group with an oxygen atom in the oxazolidine ring alters the ring's puckering and the energetic balance between the cis and trans isomers. acs.org For pseudoproline amides, calculations indicate a higher population of the cis conformer compared to proline amides. This preference is attributed to a greater distance between the preceding residue's acetyl methyl group and the 5-methylene group of the pseudoproline ring in the trans conformer, which reduces steric clash and relatively destabilizes the trans state. acs.org The up-puckered conformation is generally favored for the trans isomers of these pseudoproline amides. acs.org
Furthermore, DFT has been used to calculate the energy barriers for the rotation from the trans to the cis conformation. These calculations have revealed that the rotational barriers for pseudoproline amides are lower than those for proline amides in an aqueous environment, a finding that aligns with experimental observations. acs.org The analysis of transition state (TS) structures suggests that an intramolecular hydrogen bond between the prolyl nitrogen and the N-H amide group may play a role in stabilizing the transition state, thereby influencing the isomerization kinetics. acs.org
Below is a data table summarizing typical geometric parameters that can be obtained from DFT calculations on pseudoproline derivatives.
| Geometric Parameter | Description | Typical Focus of Analysis |
| Dihedral Angle (ω) | The torsion angle of the peptide bond preceding the pseudoproline residue (Cα-C'-N-Cα). | Determines the cis or trans conformation of the peptide bond. |
| Dihedral Angles (φ, ψ) | Backbone torsion angles of the amino acid preceding the pseudoproline. | Defines the overall backbone conformation and is influenced by the ring. |
| Ring Puckering | The out-of-plane twisting of the five-membered oxazolidine ring. | Characterizes the 3D shape of the pseudoproline ring (e.g., up-pucker vs. down-pucker). |
| Bond Lengths & Angles | Intramolecular distances and angles within the pseudoproline and adjacent residues. | Provides insight into steric strain and electronic effects. |
| Relative Energies (ΔE) | The energy difference between different conformers (e.g., E_cis - E_trans). | Determines the thermodynamic stability and population of each conformer. |
| Rotational Energy Barrier | The energy required to transition from the trans to the cis conformer. | Provides information on the kinetics of isomerization. |
Molecular Dynamics (MD) Simulations for Conformational Sampling
In a typical MD simulation setup, the peptide is placed in a simulation box filled with explicit solvent molecules, most commonly water, to mimic physiological conditions. researchgate.netnih.gov The interactions between all atoms are described by a force field, a set of mathematical functions and parameters that define the potential energy of the system. americanpeptidesociety.org By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over time, generating a detailed movie of the peptide's dynamic behavior. americanpeptidesociety.org
For pseudoproline-containing peptides, MD simulations are particularly valuable for several reasons:
Exploring Conformational Substates: The presence of the Thr(Psi(Me,Me)pro) residue restricts the available conformational space. MD simulations can reveal the preferred backbone and side-chain orientations that are sterically and energetically favorable.
Analyzing Solvent Effects: Simulations explicitly model the interactions between the peptide and surrounding water molecules, showing how solvation affects conformational stability. This is crucial as the disruption of secondary structures by pseudoproline enhances the solvation of the peptide chain. researchgate.net
Investigating Dynamic Processes: MD can be used to study the kinetics of conformational changes, such as the cis-trans isomerization of the peptide bond preceding the pseudoproline, and to observe the flexibility of different regions of the peptide chain. nih.gov
Due to the conformational constraints imposed by the oxazolidine ring, peptides containing this motif may experience slower dynamics, making it challenging to sample all relevant conformations in a standard MD simulation. nih.gov Therefore, enhanced sampling techniques are often employed to overcome these limitations and achieve a more comprehensive exploration of the peptide's free-energy landscape. nih.gov Unrestrained MD simulations of peptides with oxazolidinone rings have been performed in boxes of standard TIP3P water to analyze their conformational behavior over nanosecond timescales. researchgate.net
The results from MD simulations are typically analyzed to generate a representative ensemble of structures and to quantify various structural properties, as detailed in the table below.
| Simulation Output | Description | Research Insight |
| Trajectory | A file containing the coordinates and velocities of all atoms at discrete time steps. | Provides a dynamic view of the peptide's motion and conformational changes. |
| Conformational Clusters | Groups of similar structures that the peptide adopts during the simulation. | Identifies the most populated and stable conformations of the peptide. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed peptide structures over time. | Indicates the stability of the peptide's conformation and when the simulation has reached equilibrium. |
| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of each individual atom or residue from its average position. | Highlights the flexible and rigid regions within the peptide chain. |
| Hydrogen Bond Analysis | Identification and tracking of intramolecular and peptide-solvent hydrogen bonds. | Reveals key interactions that stabilize specific conformations. |
| Solvent Accessible Surface Area (SASA) | The area of the peptide's surface that is accessible to solvent molecules. | Quantifies the peptide's exposure to the solvent, which is relevant for solubility. |
Theoretical Ramachandran Plot Analysis of Pseudoproline-Containing Peptides
The Ramachandran plot is a fundamental tool in structural biology used to visualize the sterically allowed and disallowed regions for the backbone dihedral angles phi (φ) and psi (ψ) of amino acid residues in a peptide chain. proteopedia.orgyoutube.com A theoretical Ramachandran plot analysis for a peptide containing a Thr(Psi(Me,Me)pro) residue is critical for understanding the profound conformational restrictions imposed by the fused oxazolidine ring system.
In a standard peptide, the φ (C'i-1-Ni-Cαi-C'i) and ψ (Ni-Cαi-C'i-Ni+1) angles have a certain degree of rotational freedom, leading to characteristic allowed regions in the Ramachandran plot, such as those corresponding to α-helices and β-sheets. proteopedia.org However, the incorporation of a pseudoproline residue dramatically alters this landscape for the preceding amino acid. The formation of the five-membered oxazolidine ring in Thr(Psi(Me,Me)pro) links the side chain to the backbone nitrogen, which severely restricts the rotation around the φ angle of the preceding residue (in this case, Tryptophan).
A theoretical analysis, typically derived from conformational searches or MD simulation data, would reveal the following for a Trp-Thr(Psi(Me,Me)pro) fragment:
Restricted φ Angle: The φ angle of the Tryptophan residue preceding the Thr(Psi(Me,Me)pro) is locked into a much narrower range of values than it would be if it were followed by a non-proline or even a standard proline residue. This is a direct consequence of the covalent linkage within the pseudoproline ring.
Influence on ψ Angle: While the ψ angle is not as rigidly fixed as φ, its preferred values are also influenced by the ring's pucker and the steric bulk of the dimethyl groups on the oxazolidine ring.
Shifted Allowed Regions: The allowed (φ, ψ) combinations for the Tryptophan residue would not fall into the classical α-helical or β-sheet regions. Instead, they would cluster in specific, localized areas of the Ramachandran plot, defining the "kink" or turn-inducing property of the pseudoproline. peptide.com The plot would show that most conformations are sterically forbidden due to potential clashes with the ring. youtube.com
The Ramachandran plot visually demonstrates why pseudoprolines are effective at disrupting secondary structures like β-sheets, which is a primary reason for their use in synthesizing aggregation-prone peptides. researchgate.netpeptide.com The plot for a peptide containing this motif would be sparsely populated, with points concentrated in unique regions that define the specific turn or bend induced by the Thr(Psi(Me,Me)pro) unit.
The table below outlines the key regions of a Ramachandran plot and how they are affected by the presence of a pseudoproline residue.
| Ramachandran Plot Region | Typical (φ, ψ) Coordinates | Conformation | Expected Occupancy for Residue Preceding Thr(Psi(Me,Me)pro) |
| Right-Handed α-Helix | (-57°, -47°) | α-helix | Disallowed/Very Low |
| β-Sheet | (-130°, +140°) | β-strand | Disallowed/Very Low |
| Left-Handed Helix | (+57°, +47°) | Left-handed helix | Disallowed/Very Low |
| Pseudoproline-Induced Turn | Varies (e.g., around φ ≈ -60°) | Type VI turn or other specific bend | High (in a very localized region) |
| Disallowed Regions | Most other areas | Sterically hindered | Very High (most of the plot becomes disallowed) |
Research Applications of Peptides Synthesized with Fmoc Trp Boc Thr Psi Me,me Pro Oh
Design and Synthesis of Bioactive Peptides and Peptidomimetics
The incorporation of the Ψ(Me,Me)pro moiety from Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH into peptide chains is a key strategy in the design and synthesis of bioactive peptides and peptidomimetics. This modification influences the peptide's secondary structure, which is often crucial for its biological function.
The introduction of a pseudoproline residue induces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to aggregation. This controlled modulation of the peptide's conformation can lock it into a bioactive conformation, thereby enhancing its interaction with biological targets. By preventing aggregation, the solubility and synthetic yield of the target peptide are also improved.
The structural constraints imposed by the pseudoproline unit can lead to therapeutic peptides with enhanced properties. By stabilizing a desired conformation, the peptide's resistance to proteolytic degradation can be increased, leading to a longer in vivo half-life and improved therapeutic efficacy.
Synthesis of Long, Hydrophobic, and "Difficult" Peptide Sequences
One of the most significant applications of this compound is in overcoming the challenges associated with the synthesis of "difficult" peptide sequences. These sequences are often characterized by their length, hydrophobicity, and propensity to aggregate during SPPS, leading to incomplete reactions and low yields.
The temporary and reversible introduction of the Ψ(Me,Me)pro dipeptide disrupts interchain hydrogen bonding, which is the primary cause of on-resin aggregation. This disruption improves the solvation of the growing peptide chain, making the reactive sites more accessible for subsequent coupling reactions. This has been particularly beneficial in the synthesis of long and complex peptides, including those with multiple hydrophobic residues.
| Challenge in Peptide Synthesis | How this compound Addresses It |
| On-resin aggregation | The pseudoproline moiety disrupts secondary structure formation (β-sheets). |
| Poor solvation of peptide chain | The "kink" introduced by the dipeptide improves solvent access. |
| Incomplete coupling reactions | Enhanced solvation makes reactive sites more accessible. |
| Low yields of long peptides | Minimizes aggregation-related synthetic failures. |
Facilitation of Peptide Cyclization and Macrocyclization
The conformational bend induced by the pseudoproline dipeptide can pre-organize a linear peptide into a conformation that is favorable for cyclization. This pre-organization can significantly increase the efficiency of the cyclization reaction, leading to higher yields of the desired cyclic peptide. Macrocyclization is a key strategy in drug design to improve the stability, selectivity, and bioavailability of peptides.
Preparation of Peptides for Advanced Structural Biology Studies
The ability to synthesize pure, full-length peptides, especially those that are prone to aggregation, is crucial for structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. By enabling the synthesis of these challenging peptides, this compound plays a vital role in providing the high-quality samples needed to determine the three-dimensional structures of peptides and proteins. This structural information is invaluable for understanding their function and for structure-based drug design.
Applications in Vaccine Development and Protein Interaction Research
The synthesis of long peptides corresponding to specific epitopes of viral or tumor antigens is a cornerstone of modern vaccine development. This compound facilitates the synthesis of these crucial components of subunit vaccines. Furthermore, by enabling the synthesis of peptides that mimic specific protein domains, this dipeptide building block aids in the study of protein-protein interactions, which are fundamental to virtually all cellular processes and are attractive targets for therapeutic intervention.
Integration into DNA-Encoded Chemical Libraries (DELs) for Drug Discovery
The landscape of early-stage drug discovery has been significantly reshaped by the advent of DNA-Encoded Library (DEL) technology. This high-throughput screening method allows for the synthesis and screening of vast libraries of chemical compounds, often numbering in the billions, by using DNA tags as unique identifiers for each molecule. acs.org The integration of peptides into these libraries to create DNA-encoded peptide libraries (DEPLs) has garnered considerable interest, as peptides offer a unique chemical space between small molecules and larger biologics. nih.govresearchgate.net However, the synthesis of peptides directly on a DNA oligonucleotide presents a unique set of challenges, most notably the potential for peptide aggregation during chain elongation. It is in addressing this challenge that the chemical properties of this compound become particularly relevant.
The synthesis of DNA-encoded libraries is a multistep process performed on molecules where a DNA oligonucleotide is attached to a chemical moiety. nih.gov For peptide libraries, this involves the sequential addition of amino acids to a DNA-conjugated starting scaffold. A significant hurdle in this process, analogous to solid-phase peptide synthesis (SPPS), is the tendency of growing peptide chains to aggregate. This aggregation, often driven by the formation of intermolecular β-sheet structures, can lead to poor reaction kinetics, incomplete couplings, and ultimately, a lower quality and diversity of the final library. wikipedia.orgsigmaaldrich.com
This compound is a specialized dipeptide building block designed to mitigate these aggregation issues. iris-biotech.de It is a type of pseudoproline dipeptide, where the threonine residue is reversibly protected as an oxazolidine (B1195125) ring. wikipedia.orgpeptide.com This modification induces a "kink" in the peptide backbone, disrupting the formation of the secondary structures that lead to aggregation. iris-biotech.depeptide.commerckmillipore.com The use of this dipeptide in standard Fmoc-based SPPS has been shown to significantly improve the quality and yield of synthetic peptides, especially those containing difficult sequences. wikipedia.orgmerckmillipore.com
The challenges of peptide aggregation are amplified in the context of DEL synthesis. The aqueous-organic solvent mixtures and milder reaction conditions required to maintain the integrity of the DNA tag can make it more difficult to drive coupling reactions to completion, especially for aggregating sequences. nih.govdelivertherapeutics.com Therefore, the incorporation of building blocks that intrinsically prevent aggregation is a highly attractive strategy for the construction of high-quality DNA-encoded peptide libraries.
While direct, published research detailing the specific use of this compound in a large-scale DEL synthesis campaign is not prevalent, its utility can be inferred from the known challenges of on-DNA peptide synthesis and the established benefits of pseudoproline dipeptides. The rationale for its inclusion in a DNA-encoded peptide library synthesis workflow would be to:
Enhance Coupling Efficiency: By disrupting peptide aggregation, the pseudoproline dipeptide would ensure that the reactive ends of the growing peptide chains remain accessible for subsequent amino acid couplings. This is crucial for achieving high-fidelity synthesis across a large library.
Improve Library Quality: The prevention of incomplete peptide sequences due to aggregation leads to a higher-quality library where the DNA barcode accurately corresponds to the intended peptide structure.
Expand Synthetically Accessible Peptide Space: The ability to successfully synthesize aggregation-prone sequences allows for the inclusion of a more diverse range of peptides in a library, thereby increasing the chances of identifying novel binders to a target protein.
The table below outlines the key properties of this compound that make it a valuable tool for peptide synthesis, with direct applicability to the challenges faced in DNA-encoded library construction.
| Property | Benefit in Peptide Synthesis | Relevance to DNA-Encoded Libraries |
| Pseudoproline Structure | Induces a "kink" in the peptide backbone, disrupting secondary structure formation and preventing aggregation. iris-biotech.depeptide.commerckmillipore.com | Mitigates aggregation of peptide chains on the DNA scaffold, which is a common cause of synthesis failure in the aqueous environments required for DELs. nih.gov |
| Dipeptide Form | Circumvents the sterically hindered coupling to the pseudoproline nitrogen and adds two residues in a single step. wikipedia.org | Simplifies the synthesis process and improves efficiency, which is critical when constructing large and complex libraries. |
| Fmoc N-terminal Protection | Compatible with standard Fmoc-based solid-phase peptide synthesis protocols. iris-biotech.de | Allows for integration into established on-DNA peptide synthesis workflows that utilize Fmoc chemistry. nih.gov |
| Boc Side-Chain Protection | Provides orthogonal protection for the tryptophan indole (B1671886) side chain, preventing side reactions. | Essential for maintaining the integrity of the tryptophan residue during the various steps of library synthesis. |
Challenges and Future Perspectives in the Utilization of Fmoc Trp Boc Thr Psi Me,me Pro Oh
Optimization of Pseudoproline Placement within Peptide Sequences
The effectiveness of a pseudoproline dipeptide is critically dependent on its position within the growing peptide chain. Empirical guidelines, developed through extensive use, provide a strategic framework for their placement to maximize their aggregation-disrupting properties. merckmillipore.compeptide.com A primary consideration is the disruption of secondary structures, which is optimized when pseudoprolines are spaced approximately five to six residues apart. chempep.commerckmillipore.com This spacing helps to maintain a kinked conformation in the peptide backbone, preventing the alignment of peptide chains that leads to beta-sheet formation. peptide.com
It is also crucial to maintain a minimum distance of at least two amino acid residues between a pseudoproline and another pseudoproline or a natural proline residue. merckmillipore.compeptide.com This prevents the introduction of excessive conformational strain that could hinder subsequent coupling steps. Furthermore, positioning pseudoproline dipeptides, like Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH, immediately before hydrophobic stretches of the peptide sequence has been shown to be particularly beneficial. merckmillipore.compeptide.com This placement enhances the solubility of these aggregation-prone regions, facilitating more efficient and complete coupling reactions. chempep.com The successful synthesis of a challenging 54-amino-acid fragment of caveolin-1 (B1176169) was achieved by carefully optimizing the placement of pseudoprolines, underscoring the importance of these strategic considerations. chempep.com
Table 1: Guidelines for Pseudoproline Placement
| Guideline | Rationale | Source(s) |
| Optimal Spacing | Insert every 5-6 residues. | chempep.commerckmillipore.com |
| Minimum Separation | Maintain at least 2 residues between pseudoprolines or a pseudoproline and a proline. | merckmillipore.compeptide.com |
| Hydrophobic Regions | Place immediately before hydrophobic sequences. | chempep.commerckmillipore.com |
| Cyclization | Incorporate to pre-organize the linear peptide for efficient ring closure. | chempep.compeptide.com |
Addressing Potential Side Reactions During Pseudoproline Ring Opening/Cleavage
While the oxazolidine (B1195125) ring of the pseudoproline is designed to be stable throughout the Fmoc-SPPS cycles, it is cleaved under the strong acidic conditions of the final trifluoroacetic acid (TFA) treatment, regenerating the native threonine residue. peptide.comsigmaaldrich.com However, this cleavage process is not without potential complications. One significant issue is that the solubilizing effect of the pseudoproline is lost upon ring opening, which can lead to purification difficulties for the final peptide due to its potentially low solubility. bachem.com
Recent studies have highlighted the "oxazolidine character" of the pseudoproline moiety and have identified potential side reactions, especially under harsh conditions such as elevated temperatures and pressures that can occur in automated flow peptide synthesis. mdpi.comresearchgate.net Under these conditions, the pseudoproline ring can undergo a two-way ring opening, which may lead to the formation of unexpected by-products, including an imine derivative. mdpi.com Furthermore, there is evidence to suggest that the presence of a pseudoproline can, in some cases, catalyze the formation of aspartimide, a common side reaction in peptide synthesis. mdpi.comresearchgate.net Another potential side reaction is the acid-catalyzed N-O acyl shift involving the hydroxyl group of the regenerated serine or threonine, though this rearrangement can typically be reversed under slightly basic conditions. bachem.com
Development of Novel Pseudoproline Analogs and Isosteres
The success of serine and threonine-derived pseudoprolines has spurred research into the development of novel analogs and isosteres to further broaden their applicability and address existing limitations. sci-hub.se The core concept of a pseudoproline involves replacing a carbon atom of the proline ring with a heteroatom, most commonly oxygen or sulfur, but also extending to silicon and selenium. nih.gov This modification allows for fine-tuning of the dipeptide's physicochemical properties and the topology of the amide bond. nih.gov
One area of development has been the synthesis of pseudoprolines from cysteine, which form thiazolidine (B150603) rings instead of oxazolidines. bachem.comsci-hub.se These have shown promise, although some cysteine-derived pseudoprolines have proven less effective in certain applications. sci-hub.se The development of analogs with different substitution patterns on the oxazolidine or thiazolidine ring is another active area of research. These modifications can influence the stability of the ring and the conformational preferences of the resulting peptide. The goal is to create a diverse toolkit of pseudoproline dipeptides that can be selected based on the specific requirements of the peptide sequence being synthesized.
High-Throughput Synthesis and Automation Integration for Industrial Scale-Up
The increasing demand for synthetic peptides in therapeutics and research has driven the need for high-throughput synthesis and the integration of automation for industrial-scale production. nih.govnih.gov Pseudoproline dipeptides are well-suited for use in automated peptide synthesizers. activotec.com The use of pre-formed dipeptide units like this compound simplifies the synthesis process by avoiding the potentially difficult and low-yielding step of acylating the sterically hindered nitrogen of the oxazolidine ring. peptide.comiris-biotech.de
Automated platforms, from parallel synthesizers to more advanced robotic systems, can significantly increase the output of crude peptides. nih.govspringernature.com Technologies such as "tea-bag" synthesis, where resin is enclosed in permeable packets, allow for the simultaneous synthesis of many different peptides. nih.gov For industrial scale-up, the enhanced purity and yield of crude peptides containing pseudoprolines can lead to more efficient and cost-effective manufacturing processes by simplifying purification and reducing the need for repeat syntheses of failed sequences. merckmillipore.com
Advanced Computational Tools for Predictive Peptide Design and Synthesis Optimization
The rational design of peptides and the optimization of their synthesis are increasingly being aided by advanced computational tools. units.itnih.gov These in silico methods offer the potential to predict the impact of incorporating a pseudoproline at a specific position within a peptide sequence. nih.gov Computational models can help to identify regions of a peptide that are prone to aggregation and suggest the optimal placement of a pseudoproline to mitigate this issue.
Software suites like Rosetta have tools that can be adapted for peptide design, and other specialized programs are being developed to predict peptide-protein interactions and binding affinities. units.itnih.govfrontiersin.org These tools can explore the vast sequence space to identify promising peptide candidates. units.it Furthermore, machine learning algorithms are showing promise in predicting peptide-protein interactions, which can help in the design of peptide-based therapeutics. frontiersin.org For synthesis optimization, computational models can help to predict potential side reactions and guide the selection of the most appropriate synthetic strategy, including the use and placement of pseudoproline dipeptides. Open-source tools are also becoming available to facilitate the in silico analysis of peptides, making these advanced techniques more accessible to the wider research community. mdpi.com
Q & A
Q. What is the role of the pseudoproline [Ψ(Me,Me)pro] moiety in Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH during peptide synthesis?
The Ψ(Me,Me)pro moiety acts as a solubilizing and structure-disrupting group to mitigate peptide chain aggregation during solid-phase synthesis. By introducing a temporary oxazolidine ring, it disrupts β-sheet formation, particularly in sequences prone to secondary structure formation. This modification improves coupling efficiency and reduces deletion sequences. Post-synthesis, the pseudoproline is cleaved under acidic conditions (e.g., 95% TFA) to regenerate the native Thr residue .
Q. What are the recommended storage conditions for this compound to ensure stability?
Store the compound as a lyophilized powder at -20°C (stable for 3 years) or 4°C (2 years). For dissolved solutions, use -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles and exposure to moisture. Solutions in DMSO should be prepared with anhydrous solvents to prevent hydrolysis of the Fmoc group .
Q. How should researchers handle oxidation-sensitive residues (e.g., Trp) when incorporating this dipeptide into peptide sequences?
Use oxygen-free water or argon-purged solvents during dissolution. Add reducing agents like 0.1% TCEP (tris(2-carboxyethyl)phosphine) to prevent Trp oxidation. Purge reaction vessels with inert gas (N₂ or Ar) during coupling steps. Post-synthesis, store peptides at low temperatures and lyophilize promptly .
Advanced Research Questions
Q. How does the Ψ(Me,Me)pro modification influence the kinetics of Fmoc deprotection and coupling efficiency in SPPS?
The Ψ(Me,Me)pro group accelerates Fmoc deprotection due to steric effects, requiring shorter piperidine treatment times (e.g., 2 × 5 minutes vs. 20 minutes for standard residues). However, coupling times may need optimization: use 2–4 equivalents of HATU/DIPEA in DMF for 1–2 hours. Monitor by Kaiser or chloranil tests to confirm completeness .
Q. What analytical methods are critical for characterizing peptides synthesized with this compound?
- HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to resolve pseudoproline-containing intermediates.
- MALDI-TOF : Confirm molecular weights, ensuring cleavage of the pseudoproline group (expected mass shift: -58 Da).
- Circular Dichroism (CD) : Compare secondary structures of pseudoproline-modified vs. native peptides to validate reduced aggregation .
Q. How can researchers troubleshoot low yields in long peptide sequences incorporating this dipeptide?
Q. What are the implications of this compound in drug delivery systems?
The Boc-protected Trp residue enhances hydrophobic interactions, enabling self-assembly into nanoparticles (diameter: ~500 nm) at physiological pH. These nanoparticles exhibit high drug-loading capacity (e.g., doxorubicin at 15% w/w) and sustained release profiles (80% over 72 hours). Stability studies show retention of structure at 37°C for ≥3 months .
Q. How does the choice of resin impact the synthesis of pseudoproline-containing peptides?
- 2-Chlorotrityl resin : Ideal for synthesizing protected fragments with free C-termini. Use 3 equivalents of DIEA for efficient loading.
- Rink amide resin : Requires pre-activation with 20% piperidine to avoid premature cleavage. Monitor UV traces (280 nm) for Trp incorporation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
